molecular formula C17H14Cl2N4O2S B4654413 N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B4654413
M. Wt: 409.3 g/mol
InChI Key: OJEULSZPDVRSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DCPTU, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of thyroid hormone transport into cells and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea inhibits the transport of thyroid hormone into cells by binding to the monocarboxylate transporter 8 (MCT8). MCT8 is a membrane protein that is responsible for the transport of thyroid hormone into cells. By inhibiting MCT8, this compound reduces the amount of thyroid hormone that enters the cell, leading to a decrease in cellular thyroid hormone levels.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to affect gene expression, cell proliferation, and differentiation. This compound has been used to study the role of thyroid hormone in development, metabolism, and cancer. It has been shown to affect the metabolism of glucose and lipids, as well as the regulation of body temperature.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a well-established tool for studying the effects of thyroid hormone on cellular processes. It is a potent inhibitor of thyroid hormone transport into cells and has been extensively studied for its biochemical and physiological effects. However, there are limitations to its use. This compound is a synthetic compound that may have off-target effects and may not fully recapitulate the effects of thyroid hormone on cellular processes. Additionally, this compound may have different effects in different cell types and in vivo systems.

Future Directions

There are many future directions for the study of N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of research is the development of more potent and selective inhibitors of MCT8. This could lead to the development of new therapies for thyroid hormone-related disorders. Another area of research is the study of the effects of this compound on cancer cells. This compound has been shown to affect the proliferation and differentiation of cancer cells, and further research in this area could lead to the development of new cancer therapies. Additionally, the study of this compound in animal models could provide insights into the role of thyroid hormone in development, metabolism, and disease.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is widely used in scientific research as a tool to study the effects of thyroid hormone on cellular processes. It is a potent inhibitor of thyroid hormone transport into cells and has been shown to affect a variety of cellular processes, including gene expression, cell proliferation, and differentiation. This compound has been used to study the role of thyroid hormone in development, metabolism, and cancer.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2S/c1-2-25-12-6-3-10(4-7-12)15-22-23-17(26-15)21-16(24)20-11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEULSZPDVRSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
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N-(3,4-dichlorophenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.